Product packaging for Calcium di(L-lysinate)(Cat. No.:CAS No. 6150-68-1)

Calcium di(L-lysinate)

Cat. No.: B1310256
CAS No.: 6150-68-1
M. Wt: 330.44 g/mol
InChI Key: IFJWCHSJEZRVMN-MDTVQASCSA-L
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Description

Calcium di(L-lysinate) is a useful research compound. Its molecular formula is C12H26CaN4O4 and its molecular weight is 330.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality Calcium di(L-lysinate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium di(L-lysinate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26CaN4O4 B1310256 Calcium di(L-lysinate) CAS No. 6150-68-1

Properties

IUPAC Name

calcium;(2S)-2,6-diaminohexanoate
Source PubChem
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InChI

InChI=1S/2C6H14N2O2.Ca/c2*7-4-2-1-3-5(8)6(9)10;/h2*5H,1-4,7-8H2,(H,9,10);/q;;+2/p-2/t2*5-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJWCHSJEZRVMN-MDTVQASCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)[O-])N.C(CCN)CC(C(=O)[O-])N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)[O-])N.C(CCN)C[C@@H](C(=O)[O-])N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26CaN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210482
Record name Calcium di(L-lysinate)
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Molecular Weight

330.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-68-1
Record name Calcium lysinate
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Record name Calcium di(L-lysinate)
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Record name Calcium di(L-lysinate)
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Record name CALCIUM LYSINATE
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Significance of L Lysine in Biological and Chemical Complexation

L-lysine, an essential α-amino acid, is a fundamental component of proteins and plays a crucial role in various physiological processes. nih.gov The human body cannot synthesize L-lysine, making its dietary intake essential. nih.gov Beyond its role in protein synthesis, L-lysine is involved in collagen formation, enzyme and antibody production, and carnitine synthesis, which is vital for fatty acid metabolism. mdpi.com

From a chemical perspective, L-lysine possesses two amino groups (α and ε) and one carboxyl group, making it an effective chelating agent for metal ions. mdpi.com The presence of these functional groups allows L-lysine to form stable complexes with metal cations, including calcium. This chelation can alter the physicochemical properties of the metal ion, influencing its solubility, stability, and bioavailability. Specifically, research has shown that L-lysine can enhance the intestinal absorption of calcium and improve its retention in the body. nih.gov This has led to investigations into the use of L-lysine in conjunction with calcium to support bone health. nih.gov

Overview of Calcium Amino Acid Chelates in Research

Calcium supplements have evolved through several generations, from inorganic salts like calcium carbonate to organic acid salts such as calcium citrate (B86180). nih.gov While these forms have been widely used, their absorption can be limited and influenced by factors like gastric pH. nih.gov The third generation of calcium supplements, calcium amino acid chelates, represents a significant advancement. nih.gov In these complexes, calcium is bound to amino acids, forming a chelated ring structure. This structure is thought to protect the calcium ion from interacting with dietary inhibitors in the gut, potentially leading to increased bioavailability. nih.govnih.gov

Research into calcium amino acid chelates has demonstrated several potential advantages over traditional calcium salts. These include enhanced solubility, improved absorption through intestinal pathways, and reduced potential for gastrointestinal side effects. nih.govnih.gov The chelation of calcium with amino acids can create a more stable and soluble compound, which may be particularly beneficial for individuals with compromised digestive function. nih.gov The academic interest in these chelates stems from the need to develop more efficacious and better-tolerated forms of calcium supplementation to address widespread calcium deficiencies.

Rationale for Academic Inquiry into Calcium Di L Lysinate

Aqueous Phase Synthesis Techniques

Aqueous phase synthesis is a common and straightforward method for producing calcium di(L-lysinate). This technique involves dissolving the reactants in water, allowing the chelation reaction to occur in the solution, followed by the recovery of the solid product.

A variety of calcium-containing compounds can be utilized as the calcium source for the chelation reaction with L-lysine. The choice of the calcium source can influence the reaction conditions and the purity of the final product.

Commonly used calcium sources include:

Calcium Hydroxide (B78521) (Ca(OH)₂): This is a frequently used source due to its straightforward reaction with an aqueous solution of lysine (B10760008). google.com The process involves dissolving calcium hydroxide in a lysine solution, followed by evaporation to obtain solid calcium lysinate. google.com

Calcium Chloride (CaCl₂): This highly soluble salt is another viable option. google.comnih.gov For instance, a method using bay scallop shells as a raw material involves treating the shell ash with hydrochloric acid to produce a calcium chloride solution, which then reacts with lysine. google.com

Calcium Carbonate (CaCO₃): While less soluble than calcium chloride, calcium carbonate can also be used. wikipedia.org Its reaction with lysine may be facilitated by adjusting the pH or other reaction conditions to promote the dissolution and subsequent chelation. researchgate.net

Other Inorganic Calcium Salts: Various other inorganic calcium salts can be employed in the synthesis of calcium-peptide chelates, which are related to calcium amino acid chelates. nih.gov

The selection of the calcium source is a critical parameter that can affect the efficiency and cost-effectiveness of the synthesis. For example, a patented method highlights the use of bay scallop shells, a processing waste, as a low-cost calcium source. google.com

Table 1: Comparison of Calcium Sources for Chelation

Calcium Source Formula Key Characteristics
Calcium Hydroxide Ca(OH)₂ Directly reacts with aqueous lysine; simple process. google.com
Calcium Chloride CaCl₂ Highly soluble in water; can be derived from various raw materials. google.comnih.gov
Calcium Carbonate CaCO₃ Less soluble, may require specific conditions to facilitate reaction. wikipedia.orgresearchgate.net

Optimization of Reaction Parameters for Chelation Yield and Efficiency

To maximize the yield and purity of calcium di(L-lysinate), several reaction parameters in the aqueous phase synthesis must be carefully controlled and optimized.

Key parameters include:

Molar Ratio of Reactants: The stoichiometry of the reactants is crucial. For calcium di(L-lysinate), the desired molar ratio is typically two moles of L-lysine to one mole of calcium. A patent describes using at least 0.5 mole of calcium hydroxide per mole of lysine to ensure the formation of a product substantially free of unreacted lysine. google.com Using a slight excess of the calcium source, such as a mole ratio of Ca(OH)₂ to lysine in the range of 0.505 to 0.75, can help drive the reaction to completion. google.com Another method specifies a calcium ion to lysine molar ratio of 1:2 to 1:2.5. google.com

pH of the Reaction Mixture: The pH of the solution plays a significant role in the chelation process. The reaction is typically carried out in an alkaline aqueous solution of lysine. google.com One method specifies adjusting the pH to a range of 8 to 9 to facilitate the reaction. google.com

Reaction Temperature: The temperature can influence the rate of reaction and the stability of the product. While the reaction can proceed at room temperature, heating can be employed to accelerate the process. google.comgoogle.com For example, a method using calcium chloride and lysine involves heating and stirring the mixture at 60–70°C. google.com

Reaction Time: The duration of the reaction must be sufficient to allow for complete chelation. In one documented method, the reaction time is between 30 and 40 minutes. google.com

Concentration of Reactants: The concentration of the reactants in the aqueous solution can also impact the efficiency of the synthesis. A patented process for preparing amino acid chelated calcium suggests that the total concentration of the mixed liquid should be less than 30% of the molar concentration. google.com

Following the reaction, the product is typically recovered through processes such as evaporation of the solvent, often under reduced pressure to prevent thermal degradation. google.com Purification steps, like alcohol precipitation using absolute ethanol, can be employed to isolate and purify the calcium di(L-lysinate) from the reaction mixture. google.com

Table 2: Optimized Parameters for Aqueous Synthesis

Parameter Optimized Range/Value Rationale
Ca²⁺:Lysine Molar Ratio 1:2 to 1:2.5 Ensures complete reaction and high yield of the di-lysinate form. google.com
pH 8 - 9 Facilitates the chelation reaction in an alkaline medium. google.com
Temperature 60 - 70 °C Accelerates the rate of reaction. google.com
Reaction Time 30 - 40 minutes Allows for sufficient time for the chelation to complete. google.com

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of calcium di(L-lysinate) synthesis, several approaches can be considered to make the process more environmentally sustainable.

Use of Water as a Solvent: The aqueous phase synthesis methods described earlier are inherently greener than those that might use organic solvents, as water is a non-toxic and environmentally benign solvent. researchgate.net

Utilization of Waste Materials: The use of waste materials, such as bay scallop shells, as a calcium source is a prime example of a green and sustainable approach. google.com This not only provides a low-cost raw material but also helps in waste valorization.

Catalysis: While not explicitly detailed for this specific synthesis, the use of catalysts can make chemical processes more efficient by lowering the energy requirements and potentially enabling reactions under milder conditions. L-lysine itself has been used as a catalyst in other organic reactions, highlighting the potential for amino acids to play a role in green chemistry. researchgate.net

Advanced Bioproduction of L-Lysine for Complex Precursors

The primary microorganism used for L-lysine production is Corynebacterium glutamicum. biologynotes.innih.gov Over several decades, extensive research and development have led to significant improvements in the efficiency of this fermentation process. nih.gov

Key aspects of advanced L-lysine bioproduction include:

Strain Improvement: The productivity of C. glutamicum has been dramatically enhanced through both classical mutagenesis and modern genetic engineering techniques. nih.govresearchgate.net This includes the overexpression of key enzymes in the lysine biosynthesis pathway and the modification of metabolic pathways to direct more carbon flux towards lysine production. nih.govresearchgate.net

Fermentation Process Optimization: The conditions of the fermentation process are tightly controlled to maximize yield. This includes optimizing parameters such as temperature (typically 30-40°C), pH (around 7.2), aeration, and nutrient concentrations. biologynotes.innih.gov Fed-batch and continuous fermentation techniques have also been developed to improve process economics. nih.gov

Substrate Utilization: L-lysine can be produced from various carbohydrate sources, with molasses and sucrose-based media being common. biologynotes.in Research has also focused on expanding the range of substrates that can be utilized by the production strains. researchgate.net

Downstream Processing: After fermentation, the L-lysine is recovered and purified from the fermentation broth. This typically involves steps to separate the microbial biomass and other impurities to obtain a high-purity L-lysine product suitable for use in subsequent chemical synthesis.

The annual worldwide production of L-lysine through fermentation is in the hundreds of thousands of tons, a testament to the success and scale of this bioproduction method. nih.govresearchgate.net This robust and efficient supply of L-lysine is critical for the synthesis of calcium di(L-lysinate) and other lysine-containing compounds.

Advanced Spectroscopic Techniques for Molecular Structure and Bonding

Spectroscopic methods are indispensable for probing the atomic and molecular interactions within Calcium di(L-lysinate). Techniques such as infrared and nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction provide complementary information regarding the coordination environment, structural conformation, and crystalline nature of the complex.

Infrared (IR) spectroscopy is a powerful tool for analyzing the coordination between the L-lysine ligand and the calcium metal center. The formation of a chelate complex induces characteristic shifts in the vibrational frequencies of the functional groups involved in bonding, primarily the carboxylate (-COO⁻) and amino (-NH₂) groups of L-lysine. nih.govresearchgate.net

In the IR spectrum of free L-lysine, characteristic bands for the amino and carboxyl groups are observed. researchgate.net Upon chelation with calcium in Calcium di(L-lysinate), significant changes in these bands are expected. The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly sensitive to coordination. The interaction of the carboxylate oxygen atoms with the Ca²⁺ ion typically leads to a shift in these stretching frequencies. nih.govnih.gov Similarly, the involvement of the α-amino and/or the ε-amino group in coordination with the calcium ion is evidenced by shifts in the N-H stretching and bending vibration bands. nih.govrsc.org Studies on similar calcium-amino acid complexes have confirmed that both the carboxyl oxygen and amino nitrogen atoms are potential binding sites for calcium. nih.govrsc.org The analysis of these spectral shifts provides direct evidence of ligand-metal bond formation and helps to elucidate the coordination mode of the L-lysinate ligands to the calcium center. nih.gov

Table 1: Expected IR Vibrational Frequency Shifts in Calcium di(L-lysinate) compared to free L-lysine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) in Free L-lysineExpected Shift upon Chelation with Ca²⁺
Carboxylate (-COO⁻)Asymmetric Stretch~1580-1650Shift to lower or higher frequency
Carboxylate (-COO⁻)Symmetric Stretch~1400-1450Shift to lower or higher frequency
Amino (-NH₂)N-H Stretch~3200-3400Shift in frequency and/or broadening
Amino (-NH₂)N-H Bend~1500-1600Shift in frequency

Note: The exact wavenumber values can vary based on the sample state (solid or solution) and experimental conditions. The direction of the shift depends on the specific coordination geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of Calcium di(L-lysinate) in both solution and solid states by probing the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C. researchgate.netnih.gov

In the ¹H and ¹³C NMR spectra of Calcium di(L-lysinate), the chemical shifts of the nuclei in the L-lysine ligand are influenced by the coordination to the diamagnetic Ca²⁺ ion. The protons (¹H) and carbons (¹³C) located near the binding sites—specifically the α-carbon, the carboxyl carbon, and the carbons of the side chain leading to the ε-amino group—experience the most significant changes in their electronic environment upon chelation. nih.govnih.gov This results in a downfield or upfield shift of their resonance signals compared to free L-lysine. youtube.com

For instance, the resonance of the α-proton and α-carbon are particularly sensitive to the chelation state of the adjacent carboxyl and α-amino groups. nih.gov The changes in chemical shifts can be used to confirm the binding sites and to study the conformational dynamics of the lysine ligands in solution. researchgate.net Advanced solid-state NMR techniques can further provide insights into the molecular structure and packing in the crystalline state, complementing data from X-ray diffraction. acs.org

Table 2: Representative ¹H and ¹³C Chemical Shifts for L-lysine in D₂O (as a reference for Calcium di(L-lysinate) analysis)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH~3.75~57.2
β-CH₂~1.90~32.6
γ-CH₂~1.47~24.1
δ-CH₂~1.72~29.1
ε-CH₂~3.01~41.8
-COOH-~177.5

Source: Biological Magnetic Resonance Data Bank (BMRB). bmrb.io Note: The chemical shifts for Calcium di(L-lysinate) are expected to deviate from these values due to coordination with Ca²⁺.

Mass spectrometry (MS) is a crucial technique for the molecular identification of Calcium di(L-lysinate) and for analyzing its stability and fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing charged complexes like metal chelates. rsc.orgresearchgate.net

The ESI-mass spectrum of Calcium di(L-lysinate) would be expected to show a prominent peak corresponding to the molecular ion of the complex. The molecular weight of Calcium di(L-lysinate) (C₁₂H₂₆CaN₄O₄) is approximately 330.44 g/mol . Depending on the ionization conditions, various species may be observed. A patent for an amino acid chelated calcium reported detecting mass spectral peaks corresponding to the free amino acid, the 1:1 complex, and the 2:1 chelate. google.com For Calcium di(L-lysinate), this would correspond to peaks for [L-lysine+H]⁺, [Ca(L-lysinate)]⁺, and potentially the intact molecular ion or its adducts.

Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing valuable information about the strength of the ligand-metal bonds and the structure of the complex. The fragmentation pattern can reveal how the lysine ligands are attached to the calcium ion and can help to confirm the binding sites. rsc.orgnih.gov This technique is instrumental in confirming the successful synthesis of the chelate and in studying any conformational changes.

X-ray diffraction (XRD) on single crystals or powdered samples is the definitive method for determining the three-dimensional atomic arrangement, crystalline structure, and lattice parameters of Calcium di(L-lysinate). nih.govfrontiersin.org Studies on similar calcium α-aminocarboxylate complexes reveal that the calcium ions are often seven- or eight-coordinate, with the aminocarboxylate ligands acting as N,O-chelating agents. nih.gov The coordination sphere of the calcium is typically completed by water molecules. nih.gov

The crystal system for such complexes is often monoclinic. researchgate.net Powder XRD (PXRD) is used to identify the crystalline phases present in a sample by comparing the obtained diffraction pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD). frontiersin.orgmdpi.com The positions (2θ angles) and intensities of the diffraction peaks are unique to a specific crystalline structure. nist.gov While the specific crystal structure of Calcium di(L-lysinate) is not widely published, analysis of related compounds provides insight into the expected structural features. For example, in many calcium aminocarboxylates, the ligands bridge calcium centers to form one-dimensional coordination polymers. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Calcium-Amino Acid Complex (Calcium bis(glycinate) monohydrate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.865
b (Å)9.539
c (Å)9.458
β (°)92.26
Z (formula units/cell)4
Ca²⁺ Coordination7 (N₂O₅ environment)

Source: Adapted from studies on calcium-α-aminocarboxylates. nih.gov This data is for illustrative purposes to show typical parameters obtained from XRD analysis.

Microscopic and Morphological Characterization

Microscopic techniques are employed to visualize the external morphology, particle size, and aggregation state of Calcium di(L-lysinate) powder.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a material. nih.gov In the analysis of Calcium di(L-lysinate), SEM reveals the size, shape, and surface texture of the crystalline particles. semanticscholar.org Studies on related materials, such as calcium silicate (B1173343) nanoparticles and calcium-peptide chelates, show a variety of possible morphologies, including irregularly shaped aggregates, granular crystals, or spherical cluster structures. researchgate.netsemanticscholar.orgresearchgate.net The morphology can be influenced by the synthesis conditions. The SEM images can show whether the particles are individual, well-defined crystals or if they form larger agglomerates. sciarena.com This information is important for understanding the physical properties of the bulk material, such as its flowability and dissolution characteristics.

Atomic Force Microscopy (AFM) for Surface Interactions and Crystal Growth Inhibition Studies

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that utilizes a sharp probe to scan a sample's surface, providing nanometer-scale topographical data. protocols.io It is particularly valuable for studying biological and mineral systems in aqueous environments, making it ideal for examining the interactions between calcium di(L-lysinate) and various substrates. protocols.ioscitechdaily.com

Studies on related systems provide significant insight into how the L-lysine component of the complex interacts with mineral surfaces, particularly calcium-based ones like calcite (calcium carbonate). When amino acids, the building blocks of proteins, interact with calcite, they can significantly alter the physicochemical mechanisms of biomineralization. researchgate.net The presence of L-lysine has been shown to influence the crystallization kinetics of calcium carbonate, specifically stabilizing the vaterite polymorph. researchgate.net

AFM experiments reveal that L-lysine can inhibit the spreading of etch pits on calcite surfaces. ugr.es This interaction is driven by the affinity between the charged groups on the L-lysine molecule and the charged sites on the calcium carbonate surface. nih.gov The adsorption of L-lysine onto surfaces like mica is also a well-studied model system, where the positively charged polymer facilitates adhesion for AFM imaging. protocols.ionih.gov Research on the seeded growth of calcium phosphates has demonstrated that L-lysine can promote the formation of new calcium phosphate (B84403) layers on seed crystals. nih.gov

These findings suggest that in the context of calcium di(L-lysinate), the lysinate ligands would play a crucial role in mediating surface interactions. The complex could be expected to adsorb onto calcium-based mineral surfaces, potentially inhibiting or modifying crystal growth by blocking active sites or altering the surface energy.

Table 1: Summary of AFM Findings on Related Systems

System StudiedKey ObservationReference(s)
L-lysine on Calcite (CaCO₃)Stabilizes the vaterite polymorph of calcium carbonate. researchgate.net
L-lysine on Calcite (CaCO₃)Inhibits the spreading of etch pits during dissolution. ugr.es
L-lysine on Calcium PhosphatePromotes seeded growth and formation of calcium-deficient apatite. nih.gov
Poly-L-lysine on MicaAdsorbed polymer layer facilitates high-resolution imaging of macromolecules. protocols.ionih.gov

Thermal Analysis for Complex Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to measure changes in a material's physical and chemical properties as a function of temperature. abo.fi TGA tracks changes in mass, while DTA detects temperature differences between a sample and a reference, revealing transitions like melting, crystallization, and decomposition. abo.fi

The thermal stability of calcium di(L-lysinate) is influenced by both the inherent properties of the L-lysine ligand and the stabilizing effect of the calcium ion. The binding of calcium ions is known to significantly enhance the thermal stability of molecules to which they are coordinated. nih.gov

The thermal decomposition of the free amino acid L-lysine involves several stages. DTA analysis shows an initial endothermic event around 90 °C corresponding to dehydration, followed by a second peak at approximately 225 °C, which is attributed to amidation reactions. researchgate.net Carbonization is observed at temperatures exceeding 350 °C. researchgate.net

For the calcium di(L-lysinate) complex, a similar but shifted decomposition pathway is expected. The coordination of the L-lysinate ligands to the central calcium ion would likely increase the energy required to break these bonds, thus raising the decomposition temperatures. The decomposition would proceed through the following hypothetical stages: an initial loss of any bound water molecules, followed by the thermal degradation of the organic lysinate portions at elevated temperatures, and finally leaving a stable inorganic residue, likely calcium carbonate or calcium oxide at very high temperatures. abo.fi

Table 2: Thermal Decomposition Stages of L-Lysine and Hypothesized Pathway for Calcium di(L-lysinate)

AnalyteTemperature Range (°C)EventKey ObservationReference(s)
L-Lysine ~90 °CDehydrationEndothermic event, loss of water. researchgate.net
~225 °CAmidation ReactionsEndothermic peak, onset of polymerization/degradation. researchgate.net
>350 °CCarbonizationFurther degradation of the organic structure. researchgate.net
Calcium di(L-lysinate) (Hypothesized) >100 °CDehydrationLoss of associated water molecules. abo.fi
>250 °CDecomposition of LigandsDegradation of the lysinate side chains, stabilized by Ca²⁺. nih.gov
High Temperature (>500°C)Formation of Inorganic ResidueLeaves a residue of calcium carbonate or calcium oxide. abo.fi

Electrochemical Characterization of Related Composites

The electrochemical characterization of composites containing calcium di(L-lysinate) would focus on their ionic conductivity and redox behavior. While direct electrochemical studies on this specific complex are not widely detailed, the principles can be inferred from the behavior of its components and related systems.

L-lysine is known to be an important modulator of cytosolic calcium homeostasis, affecting calcium ion transport. nih.gov This modulation of ion movement is fundamentally an electrochemical process. In a composite material, the lysinate ligand could similarly influence the mobility and transport of calcium ions.

Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) would be highly valuable for characterizing these composites. EIS measures the opposition of a system to the flow of an alternating current as a function of frequency, allowing for the determination of properties like ionic conductivity. For a solid-state composite, it is expected that the material would exhibit low conductivity, whereas in a molten state or aqueous solution, the mobility of the Ca²⁺ and lysinate ions would lead to higher conductivity. abo.fi

Table 3: Potential Electrochemical Techniques for Characterizing Calcium di(L-lysinate) Composites

TechniquePurposeExpected Information
Electrochemical Impedance Spectroscopy (EIS)To measure ionic conductivity and interfacial resistance.Quantifies ion mobility within the composite and resistance at grain boundaries or interfaces.
Cyclic Voltammetry (CV)To determine the electrochemical stability window.Identifies the voltage range where the composite remains stable without undergoing oxidation or reduction.
PotentiometryTo measure ion concentration and activity.Could be used to monitor the release or binding of calcium ions from the composite in a solution.

Computational and Theoretical Investigations of Calcium Lysine Interactions

Quantum Chemical Calculations of Calcium-Amino Acid Complexes

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a detailed view of the electronic structure and bonding within molecules. These methods are instrumental in characterizing the complexes formed between calcium ions and amino acids like lysine (B10760008).

Density Functional Theory (DFT) Studies on Conformational Behavior and Energetics

Density Functional Theory (DFT) has become a widely used method for investigating the properties of biomolecules due to its balance of computational cost and accuracy. researchgate.netmdpi.com DFT studies on calcium-amino acid complexes focus on identifying the most stable conformations and calculating the energies associated with them. Research has shown that for amino acids, various low-energy conformations exist, and their relative energies can be accurately predicted using DFT. researchgate.net These calculations consider the different possible arrangements of the amino acid's functional groups—the carboxyl group, the amino group, and the side chain—around the central calcium ion.

DFT calculations have been employed to study the adsorption of lysine onto surfaces like hydroxyapatite (B223615), where the interaction is mediated by calcium ions. researchgate.net These studies reveal that the interaction is primarily stabilized by ionic bonding between the carbonyl oxygen of lysine and the calcium ion. researchgate.net The energetics of these interactions, including binding energies and the stability of different conformers, are critical parameters derived from DFT calculations. researchgate.net The choice of functional, such as B3LYP, often combined with empirical corrections for van der Waals interactions, is crucial for obtaining results that align well with experimental data. mdpi.com

Table 1: Key Findings from DFT Studies on Calcium-Amino Acid Interactions

Parameter StudiedKey FindingsRelevant Amino Acids
Conformational Stability Identification of multiple low-energy conformers.20 standard α-amino acids
Interaction Energetics The primary interaction is ionic bonding between the carbonyl oxygen and the Ca²⁺ ion.Lysine, Glycine
Adsorption Mechanism Zwitterionic form of lysine is more stable on hydroxyapatite surfaces.Lysine
Vibrational Properties Prediction of infrared spectra helps identify features of intramolecular hydrogen bonding.20 standard α-amino acids

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from first principles, providing a powerful tool for interpreting experimental spectra. For calcium-lysine complexes, the prediction of vibrational spectra, such as Fourier Transform Infrared (FTIR) spectra, is particularly valuable.

By calculating the harmonic vibrational frequencies, quantum chemical methods like DFT can generate a theoretical spectrum. cyberleninka.ru Good agreement between the calculated and experimental spectra can confirm the proposed coordination structure of the complex. cyberleninka.ru For example, shifts in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon complexation with calcium are indicative of their involvement in the bonding. Theoretical calculations have shown that coordination of the calcium ion occurs through the NH₂ group, which is supported by the correspondence between experimental and calculated vibrational frequencies. cyberleninka.ru

Molecular Dynamics (MD) Simulations of Complex Stability and Intermolecular Interactions

While quantum chemical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. frontiersin.org MD simulations model the physical movements of atoms and molecules, allowing for the study of the stability of the Calcium di(L-lysinate) complex and its interactions with the surrounding environment, such as water molecules. frontiersin.orgmdpi.com

MD simulations can reveal how the complex maintains its structural integrity. nih.gov The root mean square deviation (RMSD) is a common metric used to assess stability; a stable complex will exhibit minimal fluctuations in its RMSD over the simulation time. mdpi.com These simulations also characterize the crucial intermolecular interactions, such as hydrogen bonds and electrostatic (Coulombic) interactions, that stabilize the complex. nih.gov Studies have shown that Coulombic interactions play a pivotal role in stabilizing the binding of Ca²⁺ to protein structures. nih.gov The number and lifetime of hydrogen bonds between the ligand and surrounding water molecules can also be monitored to understand the dynamics of hydration shells. frontiersin.org

Table 2: Analysis Metrics in MD Simulations of Calcium Complexes

Analysis MetricDescriptionInsights Gained
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time. mdpi.comAssesses the overall structural stability and conformational changes of the complex. mdpi.com
Interaction Energy Calculates the energy of non-bonded interactions (e.g., Coulombic, van der Waals) between the calcium ion and the ligand. nih.govQuantifies the strength of the binding and identifies the dominant forces in the interaction. nih.gov
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over the simulation. mdpi.comReveals the role of hydrogen bonding in the stability of the complex and its interaction with the solvent. mdpi.com
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position.Identifies flexible and rigid regions within the complex. researchgate.net

Molecular Docking Studies on Ligand-Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). scienceopen.com In the context of Calcium di(L-lysinate), docking studies can elucidate the binding mechanism of lysine to a calcium ion, often within the more complex environment of a protein binding site. scienceopen.com

Computational Modeling of Chelation Energetics and Coordination Mechanisms

Computational modeling provides a detailed picture of the energetics and mechanisms of chelation, where a single ligand binds to a central metal ion at multiple points. In the case of Calcium di(L-lysinate), the lysine molecule can act as a chelating agent for the calcium ion.

Theoretical studies have investigated the different ways calcium can coordinate with amino acids. The primary coordination sites on lysine are the two oxygen atoms of the deprotonated carboxyl group (COO⁻) and the nitrogen atom of the α-amino group (NH₂). Computational models have identified several possible coordination motifs. One common motif is a bidentate structure where the calcium ion binds to both oxygen atoms of the carboxylate group. Another possibility is a tridentate coordination involving both carboxylate oxygens and the amino nitrogen. The relative stability of these different coordination structures can be determined by calculating their binding energies, which helps to predict the most favorable chelation mechanism. researchgate.net

Biochemical and Mechanistic Studies of Calcium Lysine Interactions

Chelation Chemistry and Bioavailability Mechanisms

The formation of a chelate, such as calcium di(L-lysinate), involves the binding of a central metal ion—in this case, calcium (Ca²⁺)—to a ligand, L-lysine. This process significantly alters the physicochemical properties of the calcium ion, enhancing its bioavailability. The chelation of calcium with L-lysine is a key factor in its improved absorption and stability within biological systems. Peptide chelate calcium has emerged as a significant area of research due to benefits like low energy consumption and fast transport, forming soluble and stable chelates with calcium ions. nih.gov

Ligand-Exchange Dynamics in Calcium-Lysine Systems

The interaction between calcium and L-lysine is a classic example of Lewis acid-base chemistry, where the calcium ion (a Lewis acid) accepts electron pairs from the L-lysine molecule (a Lewis base). nih.gov The stability and dynamics of the resulting calcium-lysine complex are governed by the specific binding sites on the lysine (B10760008) molecule. Research into peptide-calcium complexes reveals that the primary binding sites for calcium ions are the α-amino and carboxyl groups of the amino acids. nih.gov In the case of lysine, characterization studies have identified the oxygen atom of the carboxyl group and the nitrogen atom of the side chain amino group as being involved in the chelation process. nih.gov

Molecular dynamics simulations of related systems, such as the L-lysine, L-arginine, L-ornithine binding protein, demonstrate that these proteins can adapt their conformation to accommodate different ligands. nih.gov This is achieved through specific hydrogen bond interactions that orient the ligand correctly, facilitating a stable cation-π interaction with aromatic residues like tyrosine and phenylalanine, which stabilizes the complex. nih.gov This principle of ligand-dependent conformational plasticity highlights the dynamic nature of the interactions within calcium-lysine systems. nih.gov

Influence of Chelation on Calcium Solubility and Stability in Aqueous and Biological Systems

A primary advantage of chelating calcium with L-lysine is the significant improvement in the solubility and stability of the mineral. google.com Calcium lysinate, a chelate of calcium with the amino acid L-lysine, demonstrates superior ability to deliver calcium into the bloodstream compared to other common supplements like calcium carbonate and calcium citrate (B86180) malate. nih.gov This enhanced bioavailability is attributed to the stable structure of the chelate, which protects the calcium ion from forming insoluble precipitates in the gastrointestinal tract. nih.gov

Studies in humans have shown that L-lysine can enhance the intestinal absorption of calcium and improve its renal conservation. nih.govwustl.edu In one study, L-lysine supplementation significantly increased the fractional absorption of ⁴⁷Ca in osteoporotic patients, an effect not observed with other amino acids like L-valine or L-tryptophan. nih.govwustl.edu Furthermore, healthy subjects treated with L-lysine exhibited a blunted calciuric (urinary calcium excretion) response to a large oral calcium load, suggesting better retention of the mineral. nih.govwustl.edu Animal studies further support these findings, showing that the apparent absorption rate of calcium from lysine chelate is significantly higher than from control diets. google.com This combined effect on absorption and retention contributes to a more positive calcium balance. nih.govwustl.edu

Study Parameter L-Lysine Group L-Valine Group L-Tryptophan Group Reference
Effect on ⁴⁷Ca Absorption Significantly IncreasedNo Significant EffectNo Significant Effect nih.govwustl.edu
Urinary Calcium Excretion Blunted Response (Reduced)Not ReportedNot Reported nih.govwustl.edu

Role of L-Lysine in Cellular Calcium Homeostasis Mechanisms

L-lysine is not merely a chelating agent but also an active modulator of cellular calcium homeostasis. nih.govresearchgate.net It plays a crucial role in regulating the concentration of calcium within the cytosol, which is vital for numerous cellular signaling pathways.

Modulation of Intracellular Calcium Concentration ([Ca²⁺]i) by L-Lysine

Studies using cultured human fibroblasts have demonstrated that L-lysine is essential for maintaining normal intracellular calcium concentrations ([Ca²⁺]i). nih.govresearchgate.net When these cells were deprived of L-lysine for 18 hours, their steady-state [Ca²⁺]i, measured using fura-2 (B149405) fluorescence, was significantly higher than in cells grown in media containing even small amounts of L-lysine (as low as 4 microM). nih.govresearchgate.net This finding indicates that a lack of L-lysine leads to an accumulation of calcium within the cell's cytoplasm. nih.govresearchgate.net In contrast, depriving the cells of another basic amino acid, L-arginine, had no effect on [Ca²⁺]i, highlighting the specific role of L-lysine in this process. nih.govresearchgate.net

Mechanisms Affecting Calcium Efflux and Accumulation in Cultured Cells

The elevated intracellular calcium levels observed during L-lysine deprivation are a result of impaired calcium transport mechanisms. The research on human fibroblasts revealed that L-lysine deprivation led to a significant decrease in the fractional efflux of radioactive calcium (⁴⁵Ca) compared to cells grown in a complete medium. nih.govresearchgate.net This suggests that L-lysine is necessary for the proper functioning of the active mechanisms that extrude calcium from the cell. researchgate.net

Condition Effect on Intracellular Ca²⁺ ([Ca²⁺]i) Effect on ⁴⁵Ca Efflux Effect on ⁴⁵Ca Accumulation Reference
L-Lysine Deprivation (18 hrs) Significantly IncreasedSignificantly DecreasedSignificantly Decreased nih.govresearchgate.net
L-Arginine Deprivation (18 hrs) No EffectNo EffectNo Effect nih.govresearchgate.net

Interactions with Calcium-Sensitive Reagents and Other Metal Ions

The investigation of L-lysine's role in calcium homeostasis relies on tools like calcium-sensitive fluorescent indicators. The study on human fibroblasts utilized fura-2, a ratiometric fluorescent dye that binds to free Ca²⁺ and is used to accurately measure intracellular calcium concentrations. nih.govthermofisher.com

Beyond its interaction with calcium, lysine and its derivatives can also chelate other metal ions. For instance, lysinoalanine, a derivative of lysine, has been found to be a strong chelating agent for metals like copper (Cu²⁺) and can inactivate metalloenzymes by removing zinc (Zn²⁺) from their active sites. nih.gov Furthermore, synthetic polymer resins that mimic the structure of L-lysine have shown selectivity in absorbing certain heavy metal ions, particularly Cu²⁺ and nickel (Ni²⁺), while having negligible interaction with others. researchgate.net This suggests that while L-lysine is effective for chelating calcium, its structural motifs can also participate in complex formation with other divalent cations, a factor that is relevant in the broader context of mineral interactions in biological systems.

Interactions with Biological Macromolecules and Enzymes

The interplay between calcium ions and the amino acid L-lysine has significant implications for the structure and function of various proteins and enzyme systems.

L-lysine plays a crucial role in modulating the three-dimensional structure and stability of certain proteins, particularly in the presence of calcium.

In the calcium-binding protein calbindin-D28k , which contains six EF-hand domains, L-lysine residues are key to its conformational dynamics. nih.gov Calbindin-D28k functions as both a calcium buffer and a sensor, and it undergoes a significant conformational change upon binding calcium ions. nih.govnih.gov Studies have utilized the chemical modification of surface-accessible lysine residues to map these changes. nih.gov By acetylating these lysines, researchers can track which regions of the protein are exposed or hidden when transitioning between its apo (calcium-free) and holo (calcium-bound) states, identifying EF hands 1 and 4 and specific linker regions as areas of significant conformational change. duke.edu

The influence of L-lysine is also evident in the stability of heme-peptides . Research shows that the addition of L-lysine during the enzymatic hydrolysis of hemoglobin significantly enhances the conformational stability of the resulting heme-peptides. mdpi.com This stabilization is attributed to the formation of hydrogen bonds between lysine and the carbonyl groups of the peptide side chains. mdpi.com Spectroscopic analysis reveals a tangible shift in the secondary structure of these peptides, with a notable increase in α-helix and β-sheet content, contributing to a more stable conformation. mdpi.comresearchgate.net In some heme proteins, lysine can also serve as a direct axial ligand to the heme iron, a role that is critical in dictating the protein's reactivity and thermodynamic stability. nih.gov

Table 1: Effect of L-Lysine on the Secondary Structure of Heme-Peptides

Secondary StructureContent in Heme-Peptide (HP)Content in L-Lysine-Heme-Peptide (Lys-HP)
α-helix21.50%24.11%
β-sheet31.57%35.53%
β-turn27.65%24.32%
Random coil19.28%16.04%

Data sourced from Fourier-transform infrared spectroscopy analysis of heme-peptides with and without the addition of L-lysine. mdpi.comresearchgate.net

Calcium ions are essential cofactors for a vast number of enzymes, playing roles in catalysis, stability, and substrate binding. nih.gov The interaction between calcium and L-lysine is particularly relevant in the engineered assembly of enzyme complexes. In studies involving the biosynthesis of L-lysine, components of the cellulosome , a multi-enzyme complex found in anaerobic microbes, have been used to create self-assembling intracellular systems. nih.gov

Researchers have successfully linked key enzymes in the L-lysine synthesis pathway using the cellulosome docking proteins DocA and Coh. nih.gov This assembly was found to be effective in a "microcalcium environment," highlighting the role of calcium in mediating the interaction and function of the engineered enzyme complex. nih.gov By assembling pairs of enzymes, such as aspC and lysC, on this scaffold, a significant increase in the production of L-lysine was observed compared to the unassembled enzymes. nih.gov This demonstrates a functional synergy between calcium ions and enzyme systems geared towards L-lysine production.

Mechanistic Inhibition of Calcium Oxalate (B1200264) Crystallization by L-Lysine Derivatives

L-lysine and its derivatives have been identified as potent inhibitors of calcium oxalate crystallization, a primary cause of kidney stones. nih.govnih.gov

The discovery of highly effective inhibitors has been driven by systematic structure-activity relationship (SAR) studies. acs.org By designing and testing a series of monooxamate and dioxamate (B1594521) derivatives, researchers identified L-lysine dioxalate (also known as LH1513) as a novel and powerful inhibitor of calcium oxalate (CaOx) crystallization. nih.govacs.org This research demonstrated that specific structural features are crucial for inhibitory activity, leading to the development of a molecule significantly more potent than naturally occurring inhibitors like citrate. acs.org

The inhibitory action of L-lysine dioxalate is based on the principle of molecular mimicry . acs.orgfigshare.com This strategy involves designing molecules that structurally resemble the solute—in this case, oxalate—and can act as "molecular imposters." acs.orgresearchgate.net L-lysine dioxalate was designed to mimic the oxalate anion. acs.org By doing so, it can effectively compete with oxalate for incorporation into the growing calcium oxalate crystal lattice. acs.org This "imposter" molecule binds to the crystal surface, disrupting the regular, ordered addition of new oxalate ions and thereby halting or slowing crystal growth. acs.org This mechanism was corroborated by in situ atomic force microscopy (AFM), which allows for the direct observation of crystal growth rates at the microscopic level. nih.govfigshare.comresearchwithrutgers.com

The inhibitory potency of L-lysine derivatives has been quantified in controlled laboratory settings. Crystallization inhibition assays were performed using supersaturated solutions of calcium oxalate to measure the half-maximal effective concentration (EC₅₀) of various inhibitors. acs.org

Under conditions with 250 μM calcium and 250 μM oxalate, L-lysine dioxalate was found to be approximately 115 times more potent than citrate and 4.5 times more potent than pyruvate. acs.org In an environment more closely resembling physiological conditions (1 mM calcium, 250 μM oxalate), L-lysine dioxalate remained significantly more effective, demonstrating a potency 10 times greater than citrate and 6 times greater than pyruvate. acs.org

Table 2: Comparative Inhibition Potency (EC₅₀) of Calcium Oxalate Crystallization

InhibitorEC₅₀ (μM) at 250 μM Ca²⁺Relative Potency vs. CitrateEC₅₀ (μM) at 1 mM Ca²⁺Relative Potency vs. Citrate
Citrate 108.0 ± 5.01.0x31.0 ± 4.01.0x
Pyruvate 21.0 ± 1.05.1x18.0 ± 1.01.7x
L-lysine dioxalate (LH1513) 0.94 ± 0.05115x3.1 ± 0.110x

Data from in vitro crystallization inhibition assays. Relative potency is calculated as the ratio of the EC₅₀ of citrate to the EC₅₀ of the inhibitor. acs.org

Involvement in Amino Acid Metabolism Pathways (e.g., carnitine biosynthesis)

The biosynthesis of L-carnitine from lysine is a multi-step enzymatic process that primarily occurs in the liver and kidneys. creative-proteomics.com The pathway begins not with free lysine, but with lysine residues within proteins that are methylated to form ε-N-trimethyllysine (TML). oregonstate.educreative-proteomics.comnih.gov This TML is then released through protein hydrolysis and serves as the starting substrate for the carnitine synthesis pathway. oregonstate.eduresearchgate.net

The conversion of TML to L-carnitine involves four key enzymatic reactions:

Hydroxylation of TML: The enzyme ε-N-trimethyllysine hydroxylase (TMLH), which requires iron (Fe2+) and α-ketoglutarate, catalyzes the hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine (HTML). creative-proteomics.comresearchgate.netwikipedia.org This step is also dependent on vitamin C (ascorbate). oregonstate.eduresearchgate.net

Cleavage of HTML: The enzyme 3-hydroxy-N-trimethyllysine aldolase (B8822740) (HTMLA), a pyridoxal (B1214274) phosphate (B84403) (vitamin B6) dependent enzyme, cleaves HTML to produce 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. nih.govwikipedia.org

Oxidation of TMABA: The NAD+ dependent enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH) oxidizes TMABA into γ-butyrobetaine (GBB). nih.govwikipedia.org

Final Hydroxylation: In the final step, γ-butyrobetaine hydroxylase (BBOX), another iron and ascorbate-dependent enzyme, hydroxylates GBB to form L-carnitine. nih.govresearchgate.netwikipedia.org

Indirect evidence suggests that a diet with excess lysine may enhance the rate of endogenous L-carnitine synthesis. oregonstate.edu The entire process relies on a suite of micronutrients, including two essential amino acids (lysine and methionine), iron, vitamin B6, niacin (as NAD), and vitamin C. oregonstate.edu

StepSubstrateEnzymeKey CofactorsProduct
1 ε-N-trimethyllysine (TML)ε-N-trimethyllysine hydroxylase (TMLH)Iron, α-ketoglutarate, Vitamin C3-hydroxy-Nε-trimethyllysine (HTML)
2 3-hydroxy-Nε-trimethyllysine (HTML)3-hydroxy-N-trimethyllysine aldolase (HTMLA)Vitamin B6 (Pyridoxal phosphate)4-N-trimethylaminobutyraldehyde (TMABA) + Glycine
3 4-N-trimethylaminobutyraldehyde (TMABA)4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH)Niacin (NAD+)γ-butyrobetaine (GBB)
4 γ-butyrobetaine (GBB)γ-butyrobetaine hydroxylase (BBOX)Iron, Vitamin CL-carnitine

Role in in vitro Osteoblast Proliferation, Activation, and Differentiation

In vitro studies using cell cultures have provided significant insights into the effects of both calcium and L-lysine on osteoblasts, the cells responsible for bone formation.

Osteoblast Proliferation:

Research has consistently shown that L-lysine stimulates the proliferation of osteoblasts. researchgate.netuni.lu In a study using primary cultures of human osteoblasts, administration of L-lysine was found to primarily affect cell proliferation, as measured by the MTT assay and immunostaining for Platelet-Derived Growth Factor (PDGF). uni.lu Similarly, studies on rat osteoblasts demonstrated that L-lysine, particularly in combination with L-arginine, significantly increased cell proliferation in cultures derived from osteopenic bone. nih.gov After 48 hours of treatment with a combination of L-lysine and L-arginine, osteopenic bone-derived osteoblasts showed a 27.6% increase in proliferation (MTT assay) and a 28.7% increase in cell count compared to the control group. nih.gov

Extracellular calcium concentration also plays a critical role in osteoblast proliferation. High extracellular calcium levels have been found to trigger an intracellular calcium transient that promotes the proliferation of MC3T3-E1 osteoblast-like cells. nih.gov However, the concentration is key; studies have indicated that a calcium concentration of 2-4 mM is optimal for osteoblast survival and proliferation, while higher concentrations may shift the cells towards differentiation or even become cytotoxic. researchgate.net

Osteoblast Activation and Differentiation:

Osteoblast activation and differentiation involve the synthesis of bone matrix proteins and subsequent mineralization. nih.gov L-lysine is integral to this process as it is a key component of collagen, the primary protein in the bone matrix, and is involved in the cross-linking process that gives bone its strength. researchgate.net

Studies have demonstrated that L-lysine, often in conjunction with L-arginine, enhances the production of factors required for matrix synthesis. In cultures of normal human osteoblasts, the combination of these amino acids increased the synthesis of type I collagen. uni.lunih.gov This effect was also observed in osteoblasts from osteopenic rats. nih.gov

The differentiation of osteoblasts into mature, mineralizing cells is marked by the expression of specific proteins like alkaline phosphatase (ALP) and osteocalcin (B1147995), and the formation of calcified nodules. nih.gov One study using rat bone marrow cells found that L-lysine could play an important role in matrix production for bone formation and identified an optimal concentration of 10⁻⁸ M for promoting calcification and nodule formation in vitro. researchgate.net At this concentration, the quantity of osteocalcin, a late marker of osteoblast differentiation, increased from 392 ng/ml in the control group to 437 ng/ml. researchgate.net

Calcium concentration also heavily influences osteoblast differentiation. Research indicates that calcium concentrations of 6-8 mM can promote osteoblast differentiation and matrix mineralization. researchgate.net However, excessively high concentrations of calcium (above 10 mM) can have inhibitory or even cytotoxic effects, negatively regulating the expression of osteogenic genes. researchgate.netkoreascience.kr

Study ComponentCell TypeTreatmentKey Findings on ProliferationKey Findings on Activation/DifferentiationReference
L-Lysine & L-Arginine Human OsteoblastsL-Lysine (0.587 mg/ml), L-Arginine (0.625 mg/ml)Lysine administration mainly affected cell proliferation (MTT test, PDGF immunostaining).Arginine increased ALP, PICP, and IGF-I. The combination of Lysine and Arginine showed positive effects from both. uni.lu
L-Lysine & L-Arginine Rat Osteoblasts (Normal & Osteopenic)L-Lysine (0.587 mg/ml), L-Arginine (0.625 mg/ml)Lys + Arg increased proliferation by 27.6% (MTT) and cell count by 28.7% in osteopenic cells.Lys + Arg increased type I collagen synthesis by 28.4% in normal cells and 20.9% in osteopenic cells. nih.gov
L-Lysine Rat Bone Marrow CellsL-Lysine (10⁻⁸ M to 10⁻⁴ M)Not the primary focus.Optimal nodule formation (calcification) at 10⁻⁸ M L-lysine. Increased osteocalcin production. researchgate.net
Extracellular Calcium MC3T3-E1 Osteoblast-like cellsHigh Extracellular Ca²⁺ (7.2 mM)Promoted proliferation via CaSR and activation of glycolysis.Not the primary focus. nih.gov
Extracellular Calcium Not specifiedVarying Ca²⁺ concentrations2-4 mM suitable for proliferation.6-8 mM promotes differentiation and matrix mineralization. >10 mM is cytotoxic. researchgate.net

Advanced Applications and Material Science Perspectives of Calcium Lysine Systems

Materials for Biomineralization Control and Tissue Engineering

Calcium-lysine systems are instrumental in the development of novel biomaterials designed to mimic and control biological mineralization processes, which are crucial for bone tissue engineering. The presence of L-lysine, a positively charged amino acid, can influence the nucleation and growth of inorganic mineral phases like hydroxyapatite (B223615), the primary component of bone. nih.govmedcraveonline.com

Development of Hydroxyapatite/L-Lysine Composites from Biological Sources

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the main mineral component of bone and teeth, is a key biomaterial due to its biocompatibility and osteoconductivity. nih.gov The synthesis of nano-sized hydroxyapatite is of particular interest, as particles in the 20-40 nm range can readily enter cells. L-lysine has been successfully employed as a template in the hydrothermal synthesis of nano-hydroxyapatite to control its size and shape. researchgate.net

Studies have shown that introducing L-lysine into the synthesis process can dramatically change the morphology of the resulting hydroxyapatite nanocrystals. researchgate.net In the absence of L-lysine, the hydrothermal method tends to produce rod-like nano-hydroxyapatite. However, the addition of L-lysine acts as a template, guiding the formation of spherical nanoparticles. researchgate.net The amount of L-lysine added directly influences the regularity of the spherical shape.

Table 1: Effect of L-Lysine on Nano-Hydroxyapatite Morphology This table is generated based on findings from a study on the hydrothermal synthesis of nano-hydroxyapatite.

L-Lysine Added (g)Resulting Morphology of Nano-HydroxyapatiteMean Particle Size
0 gRod-likeNot specified
1.9451 gNear-sphericalNot specified
3.7682 gNear-sphericalNot specified
5.5913 gNear-sphericalNot specified
7.4144 gSpherical~25 nm
9.2375 gMost regular spherical shapeNot specified

This ability to control morphology is significant because spherical nanoparticles are often preferred for medical applications where they may be used as drug carriers. Furthermore, incorporating L-lysine into composite scaffolds, such as those made from poly(ε-caprolactone) and hydroxyapatite, has been shown to support cell proliferation and differentiation, making them promising for bone tissue engineering applications. nih.gov

Development of Advanced Electrochemical Sensors

L-lysine and its polymers are increasingly used to create novel platforms for advanced electrochemical sensors. researchgate.net The process often involves modifying a conducting substrate, like a glassy carbon electrode, with a polymer generated from the electrochemical polymerization of L-lysine. researchgate.net This poly-L-lysine (PLL) layer provides a functionalized surface that can be used to immobilize other materials, such as functionalized graphene, or to directly participate in the sensing mechanism. researchgate.net

The amine groups present in the lysine (B10760008) structure can be used to form peptide bonds with other molecules, creating a stable sensing platform. researchgate.net For example, L-lysine has been polymerized on an electrode surface to introduce amine groups, which then bind other compounds used for detecting biogenic amines like dopamine. researchgate.net In other applications, L-lysine-modified magnetic nanoparticles have been developed for use in electrochemical immunoassays to detect pathogens like Escherichia coli. researchgate.net The lysine-modified surface serves as a solid support for immobilizing antibodies, which then capture the target bacteria. researchgate.net The detection is achieved through an enzymatic reaction that produces a measurable electrical signal, demonstrating the potential of lysine-based materials in creating sensitive and specific biosensors. researchgate.net

Plant Physiology and Postharvest Science Applications

Mechanisms of Calcium Amino Acid Chelates on Plant Mineral Uptake and Distribution

Amino acid chelates improve nutrient availability to plants through several key mechanisms. The chelation process binds the calcium ion to amino acid molecules, creating a stable, neutral-charge complex. wbcil.comthinkdochemicals.com This structure provides distinct advantages over conventional ionic calcium fertilizers:

Prevents Nutrient Lock-up : In soils with high or low pH, ionic calcium can react with other minerals to form insoluble compounds, rendering it unavailable to the plant. thinkdochemicals.com Chelation protects the calcium ion from these adverse reactions, keeping it soluble and available for uptake across a wide soil pH range (typically 5.0-8.5). wbcil.comthinkdochemicals.com

Enhanced Absorption : The amino acid portion of the chelate acts as a recognition marker. This allows plant root membranes to absorb the complex more efficiently, often through dedicated peptide or amino acid transport channels. drgreenthumbs.com.authinkdochemicals.com This "Trojan horse" mechanism bypasses the limitations of ionic calcium uptake.

Improved Translocation : Once inside the plant, the chelated form helps with the movement of calcium to various tissues. drgreenthumbs.com.au This is particularly important because calcium is an immobile nutrient, and ensuring it reaches areas of new growth, like fruits and flowers, is crucial for preventing deficiencies. king-boron.com

Research has shown that the bioavailability of chelated calcium can be as high as 92%, compared to 15-30% for conventional calcium sources like calcium nitrate. thinkdochemicals.com

Influence on Plant Tissue Biochemistry and Quality Attributes

A study on lisianthus (Eustoma grandiflorum) demonstrated the potent effects of calcium amino acid chelates, particularly calcium lysine chelate, on flower quality and vase life. ashs.orgresearchgate.net When compared to a control group and plants treated with calcium chloride, those receiving calcium amino acid chelates showed marked improvements. ashs.org

Table 2: Influence of Calcium Lysine Chelate on Lisianthus Quality This table is generated based on findings from a study comparing different calcium sources in hydroponically grown lisianthus. ashs.org

Quality AttributeControl (No added Ca)Calcium Lysine ChelatePercentage Improvement vs. Control
Flower Diameter (cm)4.85.514.6%
Flowering Stem Diameter (mm)5.16.221.6%
Fresh Mass (g)26.534.128.7%
Dry Mass (g)4.96.532.7%
Vase Life (days)8.211.3338.2% ashs.org

The results showed that calcium lysine chelate was the most effective among all tested sources at enhancing the postharvest life of the cut flowers. ashs.org These benefits are attributed to the improved structural integrity of the plant tissues, which reduces water loss and slows degradation after harvesting. king-boron.comashs.org

Future Directions in Calcium Di L Lysinate Research

Exploration of Novel Synthetic Pathways and Process Intensification

The traditional synthesis of Calcium di(L-lysinate) involves the reaction of calcium hydroxide (B78521) with an aqueous solution of L-lysine, followed by evaporation. google.com While effective, future research is focused on developing more sustainable, efficient, and scalable production methods.

A significant future direction lies in the adoption of green chemistry principles . This includes the use of renewable and waste materials as starting sources. For instance, a method for preparing lysine (B10760008) chelated calcium utilizes bay scallop shells as a calcium source, presenting a pathway to valorize waste from the seafood processing industry. google.com This approach not only reduces costs but also minimizes environmental impact. google.com

Furthermore, the field is moving towards biocatalysis and whole-cell synthesis . Engineered microorganisms, such as E. coli, have been successfully used to produce derivatives of L-lysine in a scalable manner. nih.gov Future research will likely adapt these whole-cell catalysis systems for the direct synthesis of Calcium di(L-lysinate), potentially combining the production of L-lysine and the chelation step in a single, streamlined process. This offers the promise of high yields and stereospecificity under mild reaction conditions. nih.gov

Process intensification , the strategy of making manufacturing processes smaller, cleaner, and more energy-efficient, is another critical research avenue. This involves moving from traditional batch reactors to continuous flow systems, which can offer superior control over reaction parameters, leading to higher purity and consistency of the final product. The principles of process intensification, such as using high-energy mixing to reduce reaction times, are being explored to dramatically shorten the production cycle. wikipedia.org

Synthesis ApproachPotential AdvantageResearch Focus
Green ChemistryUtilizes waste streams (e.g., shells), reduces environmental footprint.Identifying and validating novel, sustainable calcium and lysine sources. google.com
BiocatalysisHigh specificity, mild reaction conditions, potential for integrated processes.Engineering microbes for direct synthesis and optimizing fermentation conditions. nih.gov
Process IntensificationIncreased efficiency, reduced plant size, better product consistency.Development of continuous flow reactors and advanced process control. wikipedia.org

Advanced Characterization Techniques for Dynamic and Complex Interactions

Understanding the behavior of Calcium di(L-lysinate) in various environments requires moving beyond static structural analysis. Future research will increasingly rely on advanced characterization techniques to probe the dynamic and complex interactions of the compound in real-time and under physiologically relevant conditions.

Techniques such as differential scanning calorimetry (DSC) and dynamic rheological tests are already being used to study the kinetics of reactions involving lysine derivatives. researchgate.net These methods can provide crucial data on the thermodynamic and mechanical properties of systems containing Calcium di(L-lysinate), for example, during the formation of polymers or gels. researchgate.net

Future studies will likely employ a suite of sophisticated techniques to gain a more complete picture:

In-situ Spectroscopy: Techniques like time-resolved Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the chemical changes and intermolecular interactions during synthesis or biological binding events as they happen.

Advanced Nuclear Magnetic Resonance (NMR): Multi-dimensional and solid-state NMR can elucidate the three-dimensional structure and dynamics of Calcium di(L-lysinate) and its complexes in both solution and solid phases.

Cryo-Electron Microscopy (Cryo-EM): For biological applications, Cryo-EM offers the potential to visualize the interaction of Calcium di(L-lysinate) with proteins and other biomolecules at near-atomic resolution, capturing different conformational states.

These advanced methods will be instrumental in understanding how the chelated structure influences its interactions with biological membranes, proteins, and other ions, providing insights that are crucial for designing new applications.

Integration of Multi-Scale Computational Modeling for Predictive Understanding

Computational modeling is becoming an indispensable tool for complementing experimental research. For a compound like Calcium di(L-lysinate), which operates at the interface of chemistry and biology, a multi-scale modeling approach is a key future direction. Such models aim to bridge the gap between molecular-level interactions and macroscopic phenomena. nih.govnih.gov

The research will likely proceed across several scales:

Quantum Mechanics (QM): At the most fundamental level, QM calculations can be used to accurately model the geometry, charge distribution, and bond energies within the Calcium di(L-lysinate) chelate itself.

Molecular Dynamics (MD): MD simulations can predict how the compound behaves in solution, how it interacts with water molecules, and how it binds to biological targets like proteins or DNA. These simulations can reveal the dynamics and thermodynamics of binding events.

Coarse-Grained (CG) Modeling: To study larger systems over longer timescales, such as the self-assembly of bio-inspired materials or interactions with a cell membrane, CG models that simplify the atomic representation are necessary.

Continuum and Systems-Level Models: At the highest level, models can simulate the effect of Calcium di(L-lysinate) on cellular processes, such as ion transport across membranes or its influence on signaling pathways. nih.govnih.gov

A major challenge and focus of future research will be the seamless integration of these different scales. nih.gov For example, data from QM calculations can be used to parameterize MD force fields, which in turn can inform CG models. This integrated approach will provide a predictive understanding of the compound's behavior, enabling the rational design of new materials and therapeutic strategies while reducing the need for extensive trial-and-error experimentation. nih.gov

Elucidation of Complex Biological Regulatory Networks Involving Calcium-Lysine Interactions

The biological effects of Calcium di(L-lysinate) are a product of the intricate interplay between calcium signaling and lysine metabolism. Future research will focus on untangling the complex regulatory networks that govern these interactions.

Calcium ions are ubiquitous second messengers involved in countless cellular processes, from muscle contraction to gene transcription and blood coagulation. wikipedia.org Lysine, an essential amino acid, is not only a building block for proteins but is also involved in its own metabolic and signaling pathways. mdpi.comnih.gov Research is beginning to uncover networks where these pathways intersect. For example, studies have identified calcium-binding proteins that play a pivotal role in modulating "with no lysine (WNK)" kinases, which are critical regulators of ion transport and blood pressure. nih.gov This highlights a direct link between calcium sensing and lysine-named signaling components. nih.gov

Future research will leverage powerful systems biology tools to map these networks comprehensively:

Quantitative Proteomics and Metabolomics: These techniques can identify and quantify thousands of proteins and metabolites in cells or tissues, revealing how the presence of Calcium di(L-lysinate) alters cellular states and signaling cascades. mdpi.com Studies have already used proteomics to map the regulatory network influenced by lysine in muscle cells, identifying effects on cell proliferation and differentiation. mdpi.com

Gene Regulatory Network Analysis: By studying changes in gene expression (transcriptomics) following treatment with Calcium di(L-lysinate), researchers can construct models of the gene networks that are activated or repressed, pointing to key regulatory nodes. researchgate.net

High-Throughput Screening: Automated screening of Calcium di(L-lysinate) against libraries of proteins or cell lines can rapidly identify new biological targets and pathways.

Understanding these complex networks will be crucial for explaining the compound's observed biological effects, such as its enhanced bioavailability, and for discovering new therapeutic applications. nih.govnih.gov

Research AreaKey ObjectiveRelevant Finding
Kinase SignalingTo understand how calcium and lysine jointly modulate phosphorylation-based signaling pathways.Calcium-binding proteins regulate WNK (with no lysine) kinases, linking calcium to a specific kinase family. nih.gov
Muscle Cell BiologyTo determine the network effects of lysine and calcium on muscle growth and repair.Lysine supplementation has been shown to significantly affect the proteome of muscle satellite cells, influencing proliferation and differentiation. mdpi.com
Ion HomeostasisTo map the pathways through which calcium-lysine interactions regulate ion transport across cell membranes.The Cab39/WNK/SPAK kinase pathway is a key regulator of renal ion transporters. nih.gov

Development of Next-Generation Bio-Inspired Materials with Tailored Properties

The unique chelated structure of Calcium di(L-lysinate) makes it an attractive building block for a new generation of bio-inspired materials. Future research in this area will focus on harnessing the compound's properties to create materials with tailored functions for biomedical and industrial applications.

One promising avenue is the development of functional hydrogels and composites . The lysine component provides amine groups that can be readily cross-linked to form hydrogel networks, while the calcium ions can serve as reversible cross-linkers or as a source of bioactive ions. This could lead to the creation of:

Injectable Biomaterials: Hydrogels that are liquid at room temperature but solidify in the body, acting as scaffolds for tissue regeneration or as depots for drug delivery.

Bone-Mimetic Composites: By incorporating Calcium di(L-lysinate) into polymer matrices, researchers can create materials that mimic the composition of bone, potentially enhancing osseointegration of medical implants.

Another exciting direction is the use of lysine derivatives in the synthesis of "green" polymers . L-lysine diisocyanate, for example, is a bio-based monomer used to create polyurethanes. researchgate.net The incorporation of calcium into such polymer systems could impart novel properties, such as improved thermal stability, altered mechanical strength, or inherent antimicrobial activity.

The self-assembly properties of Calcium di(L-lysinate) could also be exploited to create nanostructured materials . Inspired by biomineralization processes in nature, researchers may be able to control the crystallization of calcium minerals by using the lysine component as a template, leading to materials with highly ordered structures and unique optical or mechanical properties.

Q & A

Q. What are the recommended synthesis and characterization methods for Calcium di(L-lysinate) to ensure reproducibility in academic research?

Calcium di(L-lysinate) can be synthesized via neutralization reactions between L-lysine and calcium hydroxide or carbonate under controlled pH conditions. Characterization should include:

  • Elemental analysis to verify stoichiometry (2:1 lysine-to-calcium ratio) .
  • X-ray diffraction (XRD) to confirm crystalline structure and phase purity.
  • FTIR/NMR spectroscopy to validate ligand coordination and absence of unreacted precursors .
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydration states. Ensure experimental protocols document pH, temperature, and solvent conditions meticulously for reproducibility .

Q. How can researchers accurately measure the physicochemical properties (e.g., solubility, viscosity) of Calcium di(L-lysinate) in aqueous solutions?

  • Solubility : Use gravimetric methods by dissolving the compound in deionized water at varying temperatures (e.g., 25°C, 37°C) and quantifying undissolved residue via filtration and drying .
  • Viscosity : Employ rotational viscometers at controlled shear rates. Note that viscosity trends may differ from other lysinate salts (e.g., MDEA) due to hydrogen-bonding interactions; validate extrapolations with experimental data .
  • pH dependence : Titrate solutions with HCl/NaOH to study protonation effects on solubility and ionic behavior .

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in experimental data related to Calcium di(L-lysinate)’s bioavailability and metabolic pathways?

Contradictions may arise from differences in model systems (e.g., in vitro vs. in vivo) or analytical techniques. To address these:

  • Comparative studies : Replicate experiments across multiple models (e.g., Caco-2 cells, rodent models) while controlling variables like pH and co-administered nutrients .
  • Isotopic labeling : Use ¹⁴C or ⁴⁵Ca tracers to track absorption and distribution kinetics .
  • Meta-analysis : Systematically review existing data to identify methodological biases (e.g., sampling intervals, detection limits) and propose standardized protocols .

Q. How should researchers design experiments to investigate the stability of Calcium di(L-lysinate) under varying environmental conditions (e.g., humidity, temperature)?

  • Accelerated stability testing : Store samples in climate-controlled chambers at elevated temperatures (40–60°C) and relative humidity (75–90%) for predefined intervals .
  • Analytical endpoints : Monitor degradation via HPLC for lysine release, XRD for structural changes, and mass loss via TGA .
  • Statistical modeling : Apply Arrhenius equations to predict shelf-life under standard conditions and validate with real-time data .

Q. What computational approaches are suitable for modeling the chelation behavior of Calcium di(L-lysinate) in biological systems?

  • Molecular dynamics (MD) simulations : Use force fields (e.g., AMBER, CHARMM) to study calcium-ligand binding dynamics in aqueous environments .
  • Density functional theory (DFT) : Calculate thermodynamic stability of coordination geometries and protonation states .
  • Docking studies : Predict interactions with biological targets (e.g., intestinal calcium transporters) using software like AutoDock Vina .

Methodological Guidance

Q. How can researchers ensure rigorous data interpretation when studying Calcium di(L-lysinate)’s role in calcium homeostasis?

  • Control groups : Include calcium carbonate or gluconate as reference compounds to benchmark efficacy .
  • Error analysis : Quantify measurement uncertainties (e.g., via standard deviations in triplicate assays) and use statistical tests (ANOVA, t-tests) to confirm significance .
  • Peer validation : Share raw datasets and analytical pipelines openly for independent verification .

Q. What strategies are recommended for addressing gaps in mechanistic studies of Calcium di(L-lysinate)?

  • Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to map pathways influenced by calcium-lysine chelation .
  • Knockout models : Use CRISPR/Cas9 to silence candidate genes (e.g., TRPV6 calcium channels) and assess functional impacts .
  • Cross-disciplinary collaboration : Engage crystallographers, physiologists, and computational chemists to refine hypotheses .

Data Presentation and Reporting

Q. How should conflicting results in Calcium di(L-lysinate) studies be reported to maintain scientific transparency?

  • Detailed appendices : Include raw data, instrument calibration logs, and outlier justification .
  • Limitations section : Explicitly state potential sources of error (e.g., batch variability in lysine purity) .
  • Visual aids : Use heatmaps or radar charts to juxtapose contradictory findings and highlight trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.